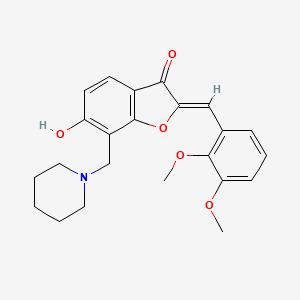

![molecular formula C5H10N2O2 B2935238 methyl N-[(1E)-(dimethylamino)methylidene]carbamate CAS No. 482378-04-1](/img/structure/B2935238.png)

methyl N-[(1E)-(dimethylamino)methylidene]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

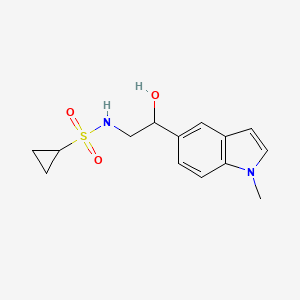

“Methyl N-[(1E)-(dimethylamino)methylidene]carbamate” is an organic compound with the linear formula C5H10N2O2 . It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR .

Synthesis Analysis

The synthesis of carbamates, including “this compound”, can be achieved through several methods. One common method is the reaction of methanol and urea . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The molecular structure of “this compound” is based on its linear formula C5H10N2O2 . The molecule consists of a carbamate group (N-C(O)-O), a methylidene group (CH2), and a dimethylamino group (N(CH3)2) .Chemical Reactions Analysis

Carbamates, including “this compound”, can participate in various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate .科学的研究の応用

Synthesis and Characterization

A study by Khodairy et al. (2016) introduced N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide and its reactions with substituted anilines to yield a series of derivatives. These compounds were then used to produce triazepines, pyrimidines, and azoles, displaying good antifungal activity, highlighting their potential in pharmaceutical research (Khodairy, Ali, & El-wassimy, 2016).

Pharmacological Applications

Jensen et al. (2004) synthesized carbamoylcholine homologs to study their pharmacology at nicotinic acetylcholine receptors. These compounds showed selectivity for nicotinic over muscarinic receptors, providing insights into the design of selective agonists for neurological research (Jensen et al., 2004).

Chemical Modification of Materials

Sirviö and Heiskanen (2017) utilized a reactive deep eutectic solvent for the modification of wood cellulose fibers to synthesize cellulose methyl carbamate. This process, demonstrating a sustainable method for obtaining novel cellulose materials, has potential applications in various industrial sectors (Sirviö & Heiskanen, 2017).

Catalysis and Organic Reactions

Dhakshinamoorthy et al. (2010) investigated metal organic frameworks as catalysts for the selective N-methylation of aromatic primary amines with dimethyl carbonate. Their research showed that these catalysts are effective in promoting the polymethylation of aromatic amines, offering a green alternative to traditional methods (Dhakshinamoorthy, Álvaro, & García, 2010).

Safety and Hazards

特性

IUPAC Name |

methyl (NE)-N-(dimethylaminomethylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)4-6-5(8)9-3/h4H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEYRRTZNCAQEM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)